1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
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Description
1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C24H20Cl2N4O2 and its molecular weight is 467.35. The purity is usually 95%.
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Scientific Research Applications
Crystal Forms and Dissolution Improvement
One key application of this compound, specifically in the form of YM022, is the exploration of its polymorphs for improving dissolution and absorption. Studies have shown that different crystalline forms of YM022 can be obtained by recrystallization from various solvents, and techniques like solid dispersion and wet grinding have been used to enhance its solubility, thereby improving bioavailability (Yano et al., 1996).
Gastrin/CCK-B Receptor Antagonism
The compound has been studied for its role as a potent and selective gastrin/CCK-B receptor antagonist. This includes investigations into its ability to inhibit gastric acid secretion, which is significant for potential applications in treating gastro-oesophageal reflux disease (GORD) and other related conditions (Semple et al., 1997).
Radiolabeling and Tumor Targeting
The development of radioiodinated benzodiazepines derived from this compound for targeting cholecystokinin receptors in tumors demonstrates another research direction. This application is particularly relevant in the context of identifying a higher number of receptor binding sites in tumors, which could be instrumental for in vivo tumor targeting (Akgün et al., 2009).
Solid Dispersion System for Enhanced Absorption
Research has also focused on the physicochemical and pharmaceutical properties of a solid dispersion system containing YM022. This study emphasizes the importance of formulating the compound in a way that enhances its stability and absorption, particularly when administered orally (Yano et al., 1996).
Solubility Enhancement Studies
Studies on the solubility of this compound and related benzodiazepines in various solvent mixtures highlight the ongoing research into improving its solubility. This is crucial for its potential therapeutic applications, as poor water solubility can be a significant barrier to drug efficacy (Soltanpour et al., 2010).
Cholecystokinin Type-B Receptor Antagonism
Investigations into the compound's antagonistic activity at cholecystokinin type-B (CCK-B) receptors have shown its potential in inhibiting specific receptor binding and mobilizing calcium ions. This research is critical for understanding its role in physiological and pharmacological contexts (Dunlop et al., 1997).
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2/c1-30-20-10-6-5-9-18(20)21(15-7-3-2-4-8-15)28-22(23(30)31)29-24(32)27-14-16-11-12-17(25)13-19(16)26/h2-13,22H,14H2,1H3,(H2,27,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQUAGWWGWGWPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NCC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.